molecular formula C16H16N2O2 B12939035 2-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)benzoic acid CAS No. 178814-08-9

2-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)benzoic acid

Cat. No.: B12939035
CAS No.: 178814-08-9
M. Wt: 268.31 g/mol
InChI Key: NWFJTDSJHAXCBP-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid is an organic compound that features a benzoimidazole core structure. This compound is known for its diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The benzoimidazole moiety is a significant pharmacophore in medicinal chemistry, contributing to the compound’s biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid typically involves the reaction of benzoimidazole with appropriate methylating agents such as iodomethane. The reaction conditions often include the use of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF) to facilitate the methylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoimidazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various reduced forms of the benzoimidazole ring.

Scientific Research Applications

2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzoimidazole core can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
  • 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazolium iodide
  • 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole

Uniqueness

2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid is unique due to its specific substitution pattern on the benzoimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

CAS No.

178814-08-9

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(1,3-dimethyl-2H-benzimidazol-2-yl)benzoic acid

InChI

InChI=1S/C16H16N2O2/c1-17-13-9-5-6-10-14(13)18(2)15(17)11-7-3-4-8-12(11)16(19)20/h3-10,15H,1-2H3,(H,19,20)

InChI Key

NWFJTDSJHAXCBP-UHFFFAOYSA-N

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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